8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione
Overview
Description
Salvicine is a novel diterpenoid quinone compound derived from the structural modification of a natural product lead isolated from the Chinese herb Salvia prionitis Hance (Labiatae). It has shown potent growth inhibitory activity against a wide spectrum of human tumor cells both in vitro and in vivo . Salvicine is particularly notable for its ability to overcome multidrug resistance in cancer cells, making it a promising candidate for anticancer therapy .
Mechanism of Action
Target of Action
Salvicine is a novel diterpenoid quinone compound that primarily targets Topoisomerase II (Topo II) . Topo II is an essential enzyme for DNA metabolism, adjusting the topology of DNA during transcription, replication, recombination, repair, and mitosis . It has been validated as a clinically important target for cancer chemotherapy .
Mode of Action
Salvicine acts as a non-intercalative Topo II poison . It binds to the ATPase domain of Topo II, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . This interaction stabilizes the reversible covalent Topo II-DNA complex, termed the cleavage complex .
Biochemical Pathways
Salvicine affects the biochemical pathway involving Topo II and the generation of reactive oxygen species (ROS) . It suppresses the DNA-Topo II complex through ROS induction . The generation of ROS plays a critical role in the anticancer-mediated signaling pathway, involving Topo II suppression, DNA damage, overcoming multidrug resistance, and tumor cell adhesion suppression .
Result of Action
The action of Salvicine results in potent anticancer activity. It has a profound cytotoxic effect on multidrug-resistant (MDR) cells . Moreover, Salvicine significantly reduces the lung metastatic foci of MDA-MB-435 orthotopic xenograft . It induces cytotoxicity, DNA double-strand breaks, and apoptosis .
Action Environment
This suggests that temperature and the cellular environment may influence the efficacy of Salvicine.
Biochemical Analysis
Biochemical Properties
Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It exerts its potent anticancer activity by binding to the ATPase domain, promoting DNA-Topo II binding, and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis .
Cellular Effects
Salvicine has a profound cytotoxic effect on multidrug-resistant (MDR) cells . It significantly reduced the lung metastatic foci of MDA-MB-435 orthotopic xenograft . Salvicine damages the DNA at the same time, disrupting the DNA repair route that could improve its therapeutic effectiveness and overcome DNA repair resistance .
Molecular Mechanism
Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It binds to the ATPase domain, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . It also elicits the activation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) .
Temporal Effects in Laboratory Settings
Salvicine has shown potent growth inhibitory activity against a wide spectrum of human tumor cells in vitro . It also causes the breakage of two strands of DNA by promoting Topo II activity and induces the formation of reactive oxygen species (ROS), which in turn modulate DNA damage and repair .
Dosage Effects in Animal Models
Salvicine has demonstrated potent anticancer efficacy both in vitro and in vivo, as well as a broad spectrum of anti-MDR activities in animal models . It has anti-cancer efficacy in mice with S-180 sarcoma and Lewis lung cancer, as well as human lung adenocarcinoma xenografts A-549 and LAX-83 .
Metabolic Pathways
Salvicine regulates the ROS signaling pathway and the DNA damage response (DDR) in suppressing the progression of cancer cells . The mechanism of salvicine-induced ROS on Topo II and DNA-PK provides new insights into the broad range of biological functions of ROS .
Subcellular Localization
Salvicine significantly blocks the LPA-induced translocation of RhoA and RhoC from cytosol to the membrane fraction in a time- and dose-dependent manner in LPA-stimulated MDA-MB-435 cells . This was detected by both subcellular localization immunofluorescence staining and ultracentrifugal membrane protein isolation assays .
Preparation Methods
Salvicine is synthesized through structural modification of a natural product lead isolated from Salvia prionitis Hance. Industrial production methods for salvicine involve the use of PEGylated polycyanoacrylate nanoparticles as carriers to enhance its delivery and efficacy . The nanoparticles are prepared by emulsion/solvent evaporation method, and their structure is confirmed using techniques such as 1H-NMR, 13C-NMR, and Fourier transform infrared spectrum (FTIR) .
Chemical Reactions Analysis
Salvicine undergoes various chemical reactions, including:
Oxidation: Salvicine induces the generation of reactive oxygen species (ROS), which play a critical role in its anticancer activity
Common reagents and conditions used in these reactions include oxidizing agents for ROS generation and reducing agents for quinone reduction . The major products formed from these reactions are derivatives of salvicine with enhanced biological activity .
Scientific Research Applications
Salvicine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Salvicine is unique among topoisomerase II inhibitors due to its non-intercalative binding mode and ability to overcome multidrug resistance . Similar compounds include:
Etoposide (VP-16): A topoisomerase II poison that stabilizes the DNA-topoisomerase II complex but is less effective against multidrug-resistant cells.
Vincristine (VCR): Another topoisomerase II inhibitor with potent cytotoxic activity but limited efficacy against multidrug-resistant cells.
Salvicine’s distinct mechanism of action and ability to target multidrug-resistant cells make it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIUPDOWWMGNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438718 | |
Record name | Salvicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240423-23-8 | |
Record name | Salvicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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